methyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H25ClN2O5S and its molecular weight is 513.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.1172708 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F0526-0752, also known as MK-0752, primarily targets the Gamma-secretase subunit APH-1A . This enzyme is a part of the gamma-secretase complex, which plays a crucial role in various cellular processes, including the regulation of intramembrane proteolysis .
Mode of Action
MK-0752 acts as an inhibitor of the Gamma-secretase subunit APH-1A . By inhibiting this enzyme, MK-0752 disrupts the normal function of the gamma-secretase complex, thereby affecting the processing of its substrates, including the Notch receptors . This disruption can lead to changes in cell signaling pathways, potentially influencing cell growth and differentiation .
Biochemical Pathways
Given its target, it is likely that the drug impacts theNotch signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . By inhibiting gamma-secretase, F0526-0752 could potentially disrupt Notch signaling, leading to downstream effects on these cellular processes .
Pharmacokinetics
It is known that mk-0752 is safe when given by itself to people
Result of Action
The molecular and cellular effects of F0526-0752’s action are still under investigation. Preliminary results suggest that MK-0752 can target stem cells and prevent tumor recurrences when combined with docetaxel, a chemotherapy drug commonly used to treat breast cancer . This suggests that F0526-0752 may have potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
methyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S.ClH/c1-14(2)28-11-10-17-21(13-28)34-24(22(17)26(31)32-3)27-23(29)19-12-18-16-7-5-4-6-15(16)8-9-20(18)33-25(19)30;/h4-9,12,14H,10-11,13H2,1-3H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIESDNYPUCWNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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